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molecular formula C9H9Cl2N3 B8639449 N-(2,5-dichlorophenyl)-4,5-dihydro-1H-imidazol-2-amine CAS No. 56514-55-7

N-(2,5-dichlorophenyl)-4,5-dihydro-1H-imidazol-2-amine

Cat. No. B8639449
M. Wt: 230.09 g/mol
InChI Key: BYALCVXDQPAMHM-UHFFFAOYSA-N
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Patent
US04290971

Procedure details

2.8 g (0.01 M) of N-(2,5-dichlorophenyl)-N'-acetyl-S-methylisothiourea and 7.0 g (0.03 M) of ethylenediamine mono-p-toluenesulphonate are boiled with 30 ml of n-amyl alcohol for 5 hours. The reaction solution is washed with 50 ml of a saturated solution of sodium carbonate and 50 ml of water. The amyl alcohol is distilled off under vacuum until a dry residue is obtained which after being recrystallized from ethylacetate gives 1.5 g (65% of the theoretical yield of 2-(2',5'-dichlorophenylamino)-imidazoline (2) with a melting point of 179°-182° C. The hydroiodide salt of the above compound has a melting point of 275°-277° C. According to the U.S. Pat. No. 2,899,426 the melting point of 2-(2',5'-dichlorophenylamino)-imidazoline-(2) hydroiodide is 275.4°-277°.
Name
N-(2,5-dichlorophenyl)-N'-acetyl-S-methylisothiourea
Quantity
2.8 g
Type
reactant
Reaction Step One
Quantity
7 g
Type
reactant
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[CH:7]=[CH:6][C:5]([Cl:8])=[CH:4][C:3]=1[NH:9][C:10](=[N:13][C:14](=O)[CH3:15])SC.C1(C)C=CC(S(O)(=O)=O)=CC=1.C(N)C[NH2:30]>CCCCCO>[Cl:1][C:2]1[CH:7]=[CH:6][C:5]([Cl:8])=[CH:4][C:3]=1[NH:9][C:10]1[NH:30][CH2:15][CH2:14][N:13]=1 |f:1.2|

Inputs

Step One
Name
N-(2,5-dichlorophenyl)-N'-acetyl-S-methylisothiourea
Quantity
2.8 g
Type
reactant
Smiles
ClC1=C(C=C(C=C1)Cl)NC(SC)=NC(C)=O
Name
Quantity
7 g
Type
reactant
Smiles
C1(=CC=C(C=C1)S(=O)(=O)O)C.C(CN)N
Name
Quantity
30 mL
Type
solvent
Smiles
CCCCCO

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

WASH
Type
WASH
Details
The reaction solution is washed with 50 ml of a saturated solution of sodium carbonate and 50 ml of water
DISTILLATION
Type
DISTILLATION
Details
The amyl alcohol is distilled off under vacuum until a dry residue
CUSTOM
Type
CUSTOM
Details
is obtained which
CUSTOM
Type
CUSTOM
Details
after being recrystallized from ethylacetate

Outcomes

Product
Name
Type
product
Smiles
ClC1=C(C=C(C=C1)Cl)NC=1NCCN1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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